molecular formula C13H16ClN B13475222 methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride

methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride

Katalognummer: B13475222
Molekulargewicht: 221.72 g/mol
InChI-Schlüssel: ALXRPPVLEBEFEF-HNCPQSOCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride is a chiral amine compound with significant applications in various fields of scientific research. It is known for its unique structural properties, which make it a valuable reagent in organic synthesis and pharmaceutical development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride typically involves the reaction of ®-1-(1-naphthyl)ethylamine with methylating agents under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions to ensure high yield and purity. The process involves rigorous purification steps, including recrystallization and chromatography, to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include naphthyl ketones, naphthyl alcohols, and various substituted amines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and pharmaceutical development, where the precise control of stereochemistry is crucial .

Eigenschaften

Molekularformel

C13H16ClN

Molekulargewicht

221.72 g/mol

IUPAC-Name

(1R)-N-methyl-1-naphthalen-2-ylethanamine;hydrochloride

InChI

InChI=1S/C13H15N.ClH/c1-10(14-2)12-8-7-11-5-3-4-6-13(11)9-12;/h3-10,14H,1-2H3;1H/t10-;/m1./s1

InChI-Schlüssel

ALXRPPVLEBEFEF-HNCPQSOCSA-N

Isomerische SMILES

C[C@H](C1=CC2=CC=CC=C2C=C1)NC.Cl

Kanonische SMILES

CC(C1=CC2=CC=CC=C2C=C1)NC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.